1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Regiochemistry Synthetic Intermediate Structure-Activity Relationship (SAR)

Procure the 3,4-bis(trifluoromethyl) regioisomer to ensure accurate downstream synthetic and biological outcomes. The specific 3,4-arrangement of electron-withdrawing CF3 groups imparts unique steric/electronic properties critical for target engagement in medicinal chemistry. The reactive α-bromoketone handle facilitates nucleophilic substitution or cross-coupling, making this compound an essential building block for synthesizing fluorinated analogs, probing NMDA receptors, and developing high-performance materials. Generic substitution with other regioisomers (e.g., 3,5- or 2,5-) will yield false-negative or misleading SAR results.

Molecular Formula C10H5BrF6O
Molecular Weight 335.04 g/mol
CAS No. 129622-97-5
Cat. No. B3230233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone
CAS129622-97-5
Molecular FormulaC10H5BrF6O
Molecular Weight335.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C10H5BrF6O/c11-4-8(18)5-1-2-6(9(12,13)14)7(3-5)10(15,16)17/h1-3H,4H2
InChIKeyNTOQHVLDMIFOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone: A Regiospecific α-Bromoacetophenone Building Block for Fluorinated Molecule Synthesis


1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone (CAS 129622-97-5) is a fluorinated α-bromoacetophenone derivative . It features a 3,4-bis(trifluoromethyl)phenyl substitution pattern, distinguishing it from other regioisomeric forms. This compound serves primarily as a precision synthetic building block, where the reactive α-bromoketone group facilitates nucleophilic substitution or cross-coupling reactions, while the specific 3,4-arrangement of the electron-withdrawing trifluoromethyl groups imparts unique steric and electronic properties [1]. Its chemical formula is C10H5BrF6O with a molecular weight of 335.04 g/mol .

Why Generic Substitution of 1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone Fails: The Critical Role of Regiochemistry


Procurement decisions for bis(trifluoromethyl)phenyl bromoethanones cannot rely on simple in-class substitution due to the profound impact of regiochemistry on downstream synthetic utility and biological target interactions. Closely related analogs, such as the 3,5- and 2,5-bis(trifluoromethyl) regioisomers, share an identical molecular formula and weight but present different spatial and electronic profiles . This regiochemical variation directly influences reaction kinetics, the three-dimensional structure of final products, and the selectivity of target engagement in medicinal chemistry applications [1]. Therefore, the specific 3,4-substitution pattern is not an interchangeable feature but a critical determinant of performance in advanced synthetic sequences.

Quantitative Differentiation Guide for 1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone (CAS 129622-97-5)


Regiochemical Purity: Differentiating the 3,4- Isomer from Common 3,5- and 2,5- Analogs

The primary differentiation factor is the regiospecific 3,4-substitution on the phenyl ring. While the 3,5-isomer (CAS 131805-94-2) and 2,5-isomer (CAS 545410-49-9) share the formula C10H5BrF6O , they yield distinct products in subsequent reactions. For example, in medicinal chemistry, the spatial orientation of CF3 groups can dramatically alter ligand-receptor binding. A study on ketamine-related arylcyclohexylamines utilized specifically substituted aryl building blocks, highlighting that the final compound's pharmacological profile is directly dependent on the aryl precursor's substitution pattern [1].

Regiochemistry Synthetic Intermediate Structure-Activity Relationship (SAR)

Enhanced Reactivity: The α-Bromoketone Motif vs. Non-Brominated Parent Compound

The presence of the reactive α-bromine atom distinguishes this compound from its non-halogenated analog, 1-(3,4-bis(trifluoromethyl)phenyl)ethanone (CAS 129604-25-7) . The bromine atom enables a fundamental change in reactivity, converting the ketone from a relatively inert terminus into a potent electrophile for SN2 reactions. While specific kinetic data for this pair was not found in the non-excluded public domain literature, the difference in functional group utility is absolute: the non-brominated compound cannot directly participate in substitution chemistry at this position.

Synthetic Chemistry Nucleophilic Substitution Building Block Reactivity

Physicochemical Property Divergence Due to Substitution Pattern

The 3,4-substitution pattern is known to influence physicochemical properties like lipophilicity (LogP) and pKa differently than other isomers, though direct head-to-head quantitative data from a single study is limited. The target compound's lipophilicity is enhanced by two strongly electron-withdrawing CF3 groups. For the related 3,5-isomer, predicted LogP values are often cited in vendor databases . The 3,4-orientation creates a unique dipole moment and electrostatic potential surface compared to the more symmetrical 3,5-isomer, which can be critical for selective biological recognition.

Physicochemical Properties Medicinal Chemistry Lipophilicity

Recommended Application Scenarios for Procuring 1-(3,4-Bis(trifluoromethyl)phenyl)-2-bromoethanone


Synthesis of Fluorinated Arylcyclohexylamine Analogs for Neuroscience Target Exploration

Based on its role as a regiospecific aryl precursor [1], this compound is ideally suited for synthesizing libraries of fluorinated analogs, such as ketamine derivatives. The 3,4-substitution pattern is crucial for achieving the desired three-dimensional conformation in the final product, which is essential for probing the NMDA receptor or related neurotransmitter systems [1]. Procuring this specific isomer ensures the synthetic route generates the target molecule with the correct spatial orientation of the trifluoromethyl groups.

Development of Selective Kinase Inhibitors or GPCR Modulators with Defined SAR

In medicinal chemistry, a structure-activity relationship (SAR) study demands absolute structural precision. The evidence from class-level inference suggests that the unique electronic profile of the 3,4-CF3 arrangement can form specific interactions with protein binding pockets. This compound is the essential building block for probing the biological consequence of this exact substitution pattern, a task for which the 3,5- or 2,5-isomers would yield false-negative or misleading results .

Precursor for Advanced Fluorinated Materials or Agrochemicals

The high degree of fluorination combined with the reactive bromo handle makes this compound a valuable intermediate for creating high-performance materials or novel agrochemicals with enhanced metabolic stability [1]. The synthetic utility is absolute, as the non-brominated parent compound lacks the required reactivity for many cross-coupling or nucleophilic substitution reactions . Procurement of this specific compound is mandatory for any such synthetic route.

Internal Standard Synthesis for Mass Spectrometry Metabolomics

The unique and complex mass fragmentation pattern of this regiospecific, highly fluorinated compound makes it an excellent candidate for use as an internal standard in mass spectrometry-based assays. Its molecular weight (335.04 g/mol) and structure are distinct from common biological molecules and even its own regioisomers, which would generate different fragments, ensuring accurate quantification when tracking a specific fluorinated metabolite or drug candidate [1].

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